Tert-butyl 3-hydrazinylpiperidine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry and synthetic applications. It is classified as an amino acid derivative and is recognized for its potential in drug development due to its structural features that allow for biological activity modulation. The compound's molecular formula is , and it has a molecular weight of approximately 229.31 g/mol.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed specifications regarding its purity, safety data, and handling instructions. Tert-butyl 3-hydrazinylpiperidine-1-carboxylate falls under the category of hydrazine derivatives, which are often utilized in organic synthesis and pharmaceutical applications due to their reactivity and ability to form stable complexes with various biomolecules .
The synthesis of tert-butyl 3-hydrazinylpiperidine-1-carboxylate can be achieved through several methods, typically involving the reaction of tert-butyl 3-piperidinecarboxylate with hydrazine derivatives. A common approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, play a crucial role in optimizing yield and purity. For example, reactions are typically conducted at elevated temperatures (around 60-80 °C) to promote the formation of the desired product while minimizing side reactions.
The molecular structure of tert-butyl 3-hydrazinylpiperidine-1-carboxylate features a piperidine ring substituted at the third position with a hydrazinyl group and a tert-butyl ester at the carboxylic acid moiety. This configuration enhances its lipophilicity and biological activity.
Tert-butyl 3-hydrazinylpiperidine-1-carboxylate can participate in various chemical reactions, including:
The stability of the compound under different pH conditions is essential for its application in synthesis. It is generally stable under neutral to slightly acidic conditions but may degrade under strong acidic or basic environments.
The mechanism of action for tert-butyl 3-hydrazinylpiperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydrazinyl group can act as a nucleophile, facilitating reactions with electrophilic sites on target molecules.
Studies have indicated that compounds with similar structures exhibit inhibitory activity against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Tert-butyl 3-hydrazinylpiperidine-1-carboxylate has several scientific uses:
The foundational synthesis of tert-butyl 3-hydrazinylpiperidine-1-carboxylate hinges on hydrazinolysis of tert-butyl piperidine-1-carboxylate derivatives. This method involves nucleophilic displacement of leaving groups (e.g., halides, hydroxyls, or activated esters) at the piperidine C3 position using hydrazine. The precursor tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0 for (R)-enantiomer) is typically activated via mesylation or tosylation to enhance hydrazine susceptibility [5] [6]. Subsequent reflux with anhydrous hydrazine in ethanol at 60–80°C yields the hydrazinyl derivative, often isolated as a hydrochloride salt (CAS 1226815-21-9) for improved stability [1] [4].
Optimization Insights:
Table 1: Key Physical Properties of Tert-butyl 3-hydrazinylpiperidine-1-carboxylate
Property | Value | Reference |
---|---|---|
CAS Number (free base) | 1226815-21-9 | [4] |
Molecular Formula | C₁₀H₂₁N₃O₂ | [1] |
Molecular Weight | 215.29 g/mol | [9] |
Storage Temperature | -10°C to 2–8°C (desiccated) | [1] [4] |
Purity | ≥95% | [1] |
Racemic mixtures of the precursor 3-substituted piperidines necessitate chiral resolution to access enantiopure hydrazinyl derivatives. Diastereomeric salt formation remains prevalent, using chiral acids (e.g., dibenzoyl-L-tartaric acid) to separate tert-butyl 3-hydroxypiperidine-1-carboxylate enantiomers (CAS 143900-43-0 for (R)-form; 1514399 for (S)-form) prior to hydrazination [5] [6]. Enzymatic resolution leveraging lipases or esterases demonstrates superior enantioselectivity (>98% ee) but requires acylated substrates, adding synthetic steps [7] [10].
Kinetic Resolution Efficiency:
Catalytic hydrogenation enables direct reductive amination of 3-ketopiperidine derivatives to access 3-aminopiperidines, though hydrazine installation requires additional steps. Pd/C or Raney nickel-catalyzed hydrogenation (50–100 psi H₂) in methanol reduces tert-butyl 3-oxopiperidine-1-carboxylate, yielding 3-aminopiperidine after Boc deprotection [7]. Subsequent diazotization/hydrazine substitution proves low-yielding (<40%), favoring indirect routes like hydrazinolysis of activated alcohols.
Ketoreductases (KREDs) catalyze stereoselective reductions of prochiral ketones to chiral alcohols, pivotal for synthesizing enantiopure 3-hydroxypiperidine precursors. KREDs from Zygosaccharomyces rouxii (ZRK) and Hansenula polymorpha (Hketo) exhibit high activity toward N-Boc-protected piperidinones, converting tert-butyl 3-oxopiperidine-1-carboxylate to (S)-3-hydroxypiperidine-1-carboxylate with >95% enantiomeric excess (ee) [3] [10]. This strategy circumvents traditional resolution, enabling theoretical 100% yield via dynamic kinetic resolution (DKR) when coupled with racemization catalysts (e.g., ruthenium complexes) [3] [7].
Table 2: Ketoreductases for Synthesizing 3-Hydroxypiperidine Precursors
Ketoreductase Source | Enantioselectivity | Conversion (%) | Cofactor Regeneration |
---|---|---|---|
Zygosaccharomyces rouxii (ZRK) | >99% ee (S)-alcohol | 85–99% | Glucose/sorbitol |
Hansenula polymorpha (Hketo) | 95% ee (S)-alcohol | 79% | Glucose dehydrogenase |
Synechococcus sp. (FabG) | 90% ee (R)-alcohol | 65% | Endogenous NADPH |
Corynebacterium sp. (PAR) | Variable | 23–85% | Glucose |
Whole-cell biocatalysts expressing KREDs enhance cofactor regeneration and stability. E. coli expressing ZRK achieves near-quantitative conversion of 3-oxopiperidine to (S)-3-hydroxypiperidine using sorbitol as carbon source, which drives NADPH regeneration via sorbitol dehydrogenase [10]. Key optimization parameters include:
Stereoselectivity Engineering:
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